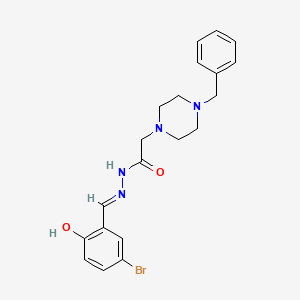
N-BOC-cis-4-Cyanomethyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BOC-cis-4-Cyanomethyl-L-proline is a chemical compound with the empirical formula C12H18N2O4 and a molecular weight of 254.28 g/mol . It is a derivative of proline, an amino acid, and features a cyanomethyl group and a tert-butoxycarbonyl (BOC) protecting group. This compound is used in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-cis-4-Cyanomethyl-L-proline typically involves the protection of the amino group of proline with a BOC group, followed by the introduction of a cyanomethyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions can vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-BOC-cis-4-Cyanomethyl-L-proline can undergo various types of chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The BOC protecting group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-BOC-cis-4-Cyanomethyl-L-proline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of N-BOC-cis-4-Cyanomethyl-L-proline involves its interaction with specific molecular targets and pathways. The BOC protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The cyanomethyl group can also undergo transformations that contribute to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-BOC-cis-4-Hydroxy-L-proline: Similar in structure but with a hydroxy group instead of a cyanomethyl group.
N-BOC-cis-4-Fluoro-L-proline: Features a fluorine atom in place of the cyanomethyl group.
N-BOC-cis-4-Azido-L-proline: Contains an azido group instead of the cyanomethyl group.
Uniqueness
N-BOC-cis-4-Cyanomethyl-L-proline is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various research applications, particularly in the synthesis of novel molecules and the study of biochemical pathways .
Eigenschaften
Molekularformel |
C12H18N2O4 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
(2S,4R)-4-(cyanomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14-7-8(4-5-13)6-9(14)10(15)16/h8-9H,4,6-7H2,1-3H3,(H,15,16)/t8-,9-/m0/s1 |
InChI-Schlüssel |
ZOQSRCNKWLMRMW-IUCAKERBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC#N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3Z)-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12042499.png)
![N'~1~,N'~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide](/img/structure/B12042508.png)



![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)benzamide](/img/structure/B12042537.png)

![2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic Acid](/img/structure/B12042546.png)
